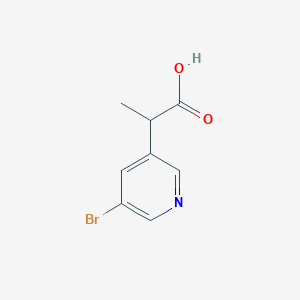

2-(5-Bromopyridin-3-yl)propanoic acid

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H8BrNO2 |

|---|---|

Molekulargewicht |

230.06 g/mol |

IUPAC-Name |

2-(5-bromopyridin-3-yl)propanoic acid |

InChI |

InChI=1S/C8H8BrNO2/c1-5(8(11)12)6-2-7(9)4-10-3-6/h2-5H,1H3,(H,11,12) |

InChI-Schlüssel |

ZSVRPAOEXJYLHF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C1=CC(=CN=C1)Br)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(5-Bromopyridin-3-yl)propanoic Acid

Abstract

2-(5-Bromopyridin-3-yl)propanoic acid is a key building block in contemporary drug discovery, finding application in the synthesis of a variety of pharmacologically active agents. This technical guide provides a comprehensive overview of a viable synthetic pathway to this important molecule. The proposed synthesis is grounded in established chemical principles and draws upon methodologies reported in the scientific literature for analogous transformations. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering both a conceptual framework and detailed experimental protocols.

Introduction: Significance and Retrosynthetic Analysis

The 2-arylpropanoic acid motif is a well-established pharmacophore, most notably found in the class of non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The incorporation of a substituted pyridine ring, as in 2-(5-Bromopyridin-3-yl)propanoic acid, introduces a key heterocyclic element that can modulate the physicochemical properties and biological activity of a lead compound. The bromine atom at the 5-position of the pyridine ring serves as a versatile handle for further chemical modifications through various cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.

A logical retrosynthetic analysis of the target molecule suggests that the carbon-carbon bond between the pyridine ring and the propanoic acid side chain is a key disconnection point. This leads to a strategy involving the coupling of a suitable 3-functionalized-5-bromopyridine derivative with a two-carbon synthon that can be subsequently converted to the propanoic acid moiety.

Proposed Synthetic Strategy: A Multi-step Approach

The proposed synthesis of 2-(5-Bromopyridin-3-yl)propanoic acid is a multi-step sequence commencing from the readily available starting material, 2-aminopyridine. This pathway involves the regioselective bromination of the pyridine ring, followed by a Sandmeyer reaction to install a second bromine atom, and finally, a selective functionalization to introduce the propanoic acid side chain.

The overall synthetic workflow can be visualized as follows:

Caption: Proposed synthetic workflow for 2-(5-Bromopyridin-3-yl)propanoic acid.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of 2-Amino-5-bromopyridine

The initial step involves the regioselective bromination of 2-aminopyridine. The amino group at the 2-position is an activating group and directs electrophilic substitution to the 5-position of the pyridine ring.

Protocol:

-

To a solution of 2-aminopyridine in a suitable solvent such as acetic acid, add N-bromosuccinimide (NBS) portion-wise at room temperature.[1][2]

-

Stir the reaction mixture for a specified time until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Neutralize the mixture with a base, such as sodium bicarbonate, and extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-amino-5-bromopyridine.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination.

-

Acetic Acid: Acetic acid serves as a polar protic solvent that can facilitate the reaction.

-

Quenching and Neutralization: The use of sodium thiosulfate removes any unreacted bromine, and neutralization is necessary to facilitate the extraction of the product into the organic phase.

Step 2: Synthesis of 2,5-Dibromopyridine

The conversion of the amino group in 2-amino-5-bromopyridine to a bromine atom can be achieved via a Sandmeyer reaction. This reaction proceeds through a diazonium salt intermediate.

Protocol:

-

Suspend 2-amino-5-bromopyridine in an aqueous solution of hydrobromic acid (HBr) at a low temperature (0-5 °C).[3][4]

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of cuprous bromide (CuBr) in HBr.

-

Add the freshly prepared diazonium salt solution to the CuBr solution.

-

Warm the reaction mixture to room temperature and then heat to facilitate the conversion to 2,5-dibromopyridine.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude product, which can be purified by distillation or chromatography.

Causality of Experimental Choices:

-

Low Temperature: The formation of the diazonium salt is carried out at low temperatures to prevent its premature decomposition.

-

Cuprous Bromide (CuBr): CuBr acts as a catalyst in the Sandmeyer reaction to facilitate the displacement of the diazonium group with a bromide ion.

Step 3: Introduction of the Propanoic Acid Precursor via Grignard Reaction

With 2,5-dibromopyridine in hand, a Grignard reaction can be employed to introduce a three-carbon unit that can be subsequently converted to the propanoic acid moiety. A plausible approach involves the reaction with oxetan-3-one.[5]

Caption: Grignard reaction for the formation of the tertiary alcohol intermediate.

Protocol:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of 2,5-dibromopyridine in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.[5]

-

Once the Grignard reagent is formed, cool the reaction mixture to a low temperature (e.g., -78 °C).

-

Slowly add a solution of oxetan-3-one in anhydrous THF.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate to yield 3-(5-bromopyridin-2-yl)oxetan-3-ol.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, so anhydrous conditions are crucial for the success of the reaction.

-

Low Temperature: The addition of the electrophile (oxetan-3-one) at low temperature helps to control the exothermicity of the reaction and minimize side reactions.

Step 4: Conversion to 2-(5-Bromopyridin-3-yl)propanoic Acid

The final step involves the conversion of the tertiary alcohol, 3-(5-bromopyridin-2-yl)oxetan-3-ol, to the target propanoic acid. This transformation would likely require a ring-opening of the oxetane followed by an oxidative cleavage. While a direct literature precedent for this specific transformation on this substrate was not found in the initial search, established methods for oxetane ring-opening and subsequent oxidation of the resulting diol can be proposed. A potential two-step sequence is outlined below.

Hypothetical Protocol:

-

Ring-Opening: Treat 3-(5-bromopyridin-2-yl)oxetan-3-ol with a Lewis acid or a strong protic acid to facilitate the ring-opening of the oxetane, which could lead to a diol intermediate.

-

Oxidative Cleavage: The resulting diol can then be subjected to oxidative cleavage using an oxidizing agent such as periodic acid (HIO₄) or sodium periodate (NaIO₄) to yield the corresponding aldehyde, which can be further oxidized to the carboxylic acid using a mild oxidizing agent like sodium chlorite (NaClO₂).

Note: This final step is a proposed route and would require experimental optimization and validation.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the initial, well-established steps of the synthesis. The data for the final hypothetical step is not included as it would require experimental determination.

| Step | Starting Material | Reagents | Product | Expected Yield (%) |

| 1 | 2-Aminopyridine | N-Bromosuccinimide | 2-Amino-5-bromopyridine | 80-90% |

| 2 | 2-Amino-5-bromopyridine | NaNO₂, CuBr, HBr | 2,5-Dibromopyridine | 60-70% |

| 3 | 2,5-Dibromopyridine | Mg, Oxetan-3-one | 3-(5-Bromopyridin-2-yl)oxetan-3-ol | 50-60% |

Conclusion and Future Perspectives

This technical guide has outlined a plausible and scientifically sound synthetic route to 2-(5-Bromopyridin-3-yl)propanoic acid. The initial steps of the synthesis are based on well-documented and reliable chemical transformations. The final conversion of the oxetane intermediate to the target propanoic acid represents a key challenge that requires further experimental investigation. The successful development of this synthetic pathway will provide valuable access to a key building block for the synthesis of novel therapeutic agents. Future work should focus on the optimization of the proposed final step and the exploration of alternative synthetic strategies to improve the overall efficiency and scalability of the process.

References

-

Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. MDPI. Available at: [Link]

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. Available at: [Link]

- Synthesis method of 2,5-dibromopyridine. Google Patents.

-

Synthetic routes of compounds 2-5. ResearchGate. Available at: [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]

-

Preparation Of 2 (4 Bromophenyl) 2 Methylpropanoic Acid. Quick Company. Available at: [Link]

- 2-bromopyridine synthesis method. Google Patents.

- Process for preparing (R)-2-bromo-3-phenyl-propionic acid. Google Patents.

-

Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific and Statistical Computing. Available at: [Link]

-

Synthesis of 2-Amino-5-bromopyridine. ResearchGate. Available at: [Link]

-

Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. National Institutes of Health. Available at: [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC. Available at: [Link]

-

Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. PubMed. Available at: [Link]

-

Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. ResearchGate. Available at: [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

-

Synthesis of 2-phenylpropionic acid. PrepChem.com. Available at: [Link]

Sources

Pyridine Carboxylic Acid Derivatives: A Technical Guide to Synthesis, Bioactivity, and Material Applications

Executive Summary

This technical guide provides a comprehensive analysis of pyridine carboxylic acid derivatives, a class of heterocyclic scaffolds fundamental to modern medicinal chemistry and materials science. Unlike generic reviews, this document focuses on the causality of molecular design—explaining why specific isomers (picolinic, nicotinic, isonicotinic) are selected for distinct applications ranging from antitubercular pharmacophores to metal-organic framework (MOF) linkers. We integrate field-proven synthetic protocols with mechanistic insights into drug resistance and coordination geometry.

Structural Diversity & Isomeric Logic

The utility of pyridine carboxylic acids stems from the position of the carboxyl group relative to the nitrogen heteroatom. This positional isomerism dictates electronic distribution, pKa, and metal-binding capability.

| Common Name | IUPAC Name | Key Characteristic | Primary Application Domain |

| Picolinic Acid | Pyridine-2-carboxylic acid | N,O-bidentate chelation | Metalloprotein inhibition, Neuroprotection |

| Nicotinic Acid | Pyridine-3-carboxylic acid | NAD+ precursor mimicry | Lipid modulation (Niacin), Co-enzymatic pathways |

| Isonicotinic Acid | Pyridine-4-carboxylic acid | Linear connectivity | Antitubercular drugs (Isoniazid), MOF linkers |

The "Privileged Scaffold" Status

In drug discovery, these derivatives are termed "privileged scaffolds" because the pyridine nitrogen serves as a hydrogen bond acceptor, improving water solubility and bioavailability compared to benzene analogs. Furthermore, the electron-deficient ring facilitates

Medicinal Chemistry: The Antitubercular Axis[2]

The most critical application of pyridine carboxylic acid derivatives lies in the treatment of Tuberculosis (TB). The 4-isomer derivative, Isoniazid (INH) , remains the cornerstone of first-line therapy.

Mechanism of Action: The Prodrug Activation Pathway

Isoniazid is not the active agent. It is a prodrug that requires oxidative activation by the mycobacterial catalase-peroxidase enzyme, KatG .[2][3][4]

-

Activation: KatG couples the isonicotinic acyl radical with NAD+, forming an INH-NAD adduct.[3][4]

-

Inhibition: This adduct acts as a tight-binding inhibitor of InhA (enoyl-acyl carrier protein reductase).[3]

-

Consequence: Inhibition of InhA blocks the synthesis of mycolic acids, the essential lipid components of the mycobacterial cell wall, leading to cell death.[5]

Resistance Mechanisms

Resistance primarily arises from mutations in the katG gene (preventing activation) or the inhA promoter (overexpression of the target). To combat this, modern research focuses on lipophilic hydrazone derivatives (Schiff bases) of isonicotinic acid. These derivatives often exhibit enhanced membrane permeability and can bypass certain resistance mechanisms by altering the kinetics of uptake.

Visualization: Isoniazid Activation Pathway

The following diagram illustrates the critical activation step and the downstream inhibition target.

Figure 1: The oxidative activation pathway of Isoniazid (INH) by KatG and subsequent inhibition of mycolic acid biosynthesis.[4]

Coordination Chemistry: MOFs and 3,5-PDCA

Beyond pharma, pyridine carboxylic acids are premier ligands for Metal-Organic Frameworks (MOFs).[6]

-

Ligand of Choice: 3,5-Pyridinedicarboxylic acid (3,5-PDCA).

-

Why? The nitrogen atom and the two carboxylate groups provide a triangular binding geometry. This allows for the formation of rigid, 3D porous networks when coordinated with transition metals like Cu(II), Zn(II), or Co(II).

-

Applications: These MOFs are utilized for gas storage (

,

Experimental Protocols

Protocol A: Synthesis of Isonicotinoyl Hydrazones (Schiff Bases)

Target: Generation of a library of lipophilic anti-TB candidates.

Rationale: Converting the primary amine of isoniazid into a hydrazone (Schiff base) increases lipophilicity, facilitating penetration through the waxy mycobacterial cell wall.

Reagents:

-

Substituted aromatic aldehyde (e.g., Vanillin, 4-Chlorobenzaldehyde)

-

Ethanol (Absolute)

-

Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

-

Stoichiometry: Dissolve 10 mmol of Isonicotinic acid hydrazide in 20 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add 10 mmol of the selected aromatic aldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid. Note: Acid catalysis protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic for the nucleophilic attack by the hydrazine nitrogen.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Solvent system: Chloroform/Methanol 9:1).

-

Precipitation: Upon completion, cool the mixture to room temperature. The hydrazone product typically precipitates as a solid.

-

Purification: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from ethanol/water if necessary.

-

Validation: Confirm structure via melting point (sharp range indicates purity) and

H-NMR (look for the disappearance of the aldehyde -CHO peak and appearance of the -N=CH- imine proton peak around 8.0–8.5 ppm).

Protocol B: Solvothermal Synthesis of [Zn(3,5-PDCA)] MOF

Target: Synthesis of a porous crystalline material.

Rationale: Solvothermal conditions allow for the slow growth of crystals, essential for obtaining high-quality MOF structures with defined porosity.

Step-by-Step Methodology:

-

Precursor Prep: Dissolve 1.0 mmol of 3,5-pyridinedicarboxylic acid and 1.0 mmol of

in 10 mL of DMF (N,N-Dimethylformamide). -

Sealing: Transfer the solution to a Teflon-lined stainless steel autoclave.

-

Thermal Treatment: Heat the autoclave in a programmable oven at 120°C for 48 hours.

-

Cooling: Cool slowly to room temperature (rate: 5°C/hour) to prevent crystal cracking.

-

Isolation: Collect the colorless block crystals by filtration. Wash with DMF and then acetone to exchange the solvent in the pores.

-

Activation: Dry at 100°C under vacuum to remove solvent molecules from the pores.

Synthetic Workflow Visualization

This diagram outlines the divergent synthetic pathways from the core pyridine carboxylic acid scaffold to its two primary derivative classes.

Figure 2: Divergent synthetic workflows for medicinal (left) and material (right) applications of pyridine carboxylic acids.

References

-

Mechanism of Action of Isoniazid: Timmins, G. S., & Deretic, V. (2006).[3][4] Mechanisms of action of isoniazid. Molecular Microbiology. [Link]

-

Isonicotinic Acid Hydrazide Derivatives (Antimicrobial): Judge, V., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. [Link][6][9][10]

-

Pyridine Carboxylic Acids in MOFs: Li, M., et al. (2014). Functionalization and Isoreticulation in a Series of Metal–Organic Frameworks Derived from Pyridinecarboxylates. Inorganic Chemistry. [Link][11][12]

-

Synthesis and Reactivity: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. [Link]

-

KatG and Resistance: Vilchèze, C., & Jacobs, W. R. (2019). The Mechanism of Isoniazid Killing: Clarity Through the Scope of Genetics. Annual Review of Microbiology. [Link]

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Isoniazid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Pyridine 3,5-dicarboxylate-based metal–organic frameworks as an active electrode material for battery-supercapacitor hybrid energy storage devices - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07104A [pubs.rsc.org]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, antimycobacterial, antiviral, antimicrobial activity and QSAR studies of N(2)-acyl isonicotinic acid hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 12. Metal–organic framework structures of Cu(ii) with pyridine-2,6-dicarboxylate and different spacers: identification of a metal bound acyclic water tetramer - CrystEngComm (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2-(5-Bromopyridin-3-yl)propanoic Acid: Synthesis, Properties, and Potential Applications

Introduction

2-(5-Bromopyridin-3-yl)propanoic acid is a halogenated pyridyl derivative of propanoic acid. The propanoic acid moiety is a common structural feature in a variety of biologically active molecules.[1][2] The presence of a pyridine ring, a key heterocycle in medicinal chemistry, and a bromine atom, which can serve as a handle for further chemical modifications, suggests that this compound could be a valuable building block in drug discovery. This guide will explore a plausible synthetic pathway, predict its physicochemical properties, and discuss its potential applications for researchers and drug development professionals.

Proposed Synthesis of 2-(5-Bromopyridin-3-yl)propanoic Acid

A plausible and efficient synthesis of 2-(5-Bromopyridin-3-yl)propanoic acid can be envisioned through a multi-step pathway starting from commercially available 3,5-dibromopyridine. This proposed synthesis leverages well-established organometallic and nucleophilic substitution reactions.

Synthetic Workflow

Caption: Proposed synthetic pathway for 2-(5-Bromopyridin-3-yl)propanoic acid.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 5-Bromonicotinate

-

To a solution of 3,5-dibromopyridine in anhydrous THF at -78 °C, add n-butyllithium dropwise.

-

Stir the mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

-

Add diethyl carbonate to the reaction mixture and allow it to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain ethyl 5-bromonicotinate.

Step 2: Synthesis of Ethyl 2-(5-Bromopyridin-3-yl)acetate

-

Prepare a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C.

-

Add ethyl acetate dropwise to the LDA solution and stir for 30 minutes.

-

Add a solution of ethyl 5-bromonicotinate in anhydrous THF to the reaction mixture.

-

Allow the reaction to proceed at -78 °C for 2 hours, then warm to room temperature.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography.

Step 3: Synthesis of Ethyl 2-(5-Bromopyridin-3-yl)propanoate

-

To a solution of ethyl 2-(5-bromopyridin-3-yl)acetate in anhydrous THF, add a suitable base such as sodium hydride at 0 °C.

-

Stir the mixture for 30 minutes, then add methyl iodide.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer and concentrate under reduced pressure. Purify by column chromatography.

Step 4: Synthesis of 2-(5-Bromopyridin-3-yl)propanoic acid

-

Dissolve ethyl 2-(5-bromopyridin-3-yl)propanoate in a mixture of THF and water.

-

Add lithium hydroxide and stir the mixture at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain 2-(5-bromopyridin-3-yl)propanoic acid.

Physicochemical Properties

The predicted physicochemical properties of 2-(5-Bromopyridin-3-yl)propanoic acid are summarized in the table below. These values are estimated based on its chemical structure and comparison with related compounds.

| Property | Predicted Value |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |

| pKa (Carboxylic Acid) | ~4-5 |

Potential Applications in Drug Discovery and Development

Arylpropanoic acids are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of a 5-bromopyridinyl moiety at the 2-position of propanoic acid opens up several possibilities for its use in medicinal chemistry.

As a Building Block for Novel Therapeutics

The bromine atom on the pyridine ring serves as a versatile synthetic handle for introducing a wide range of functional groups via cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the rapid generation of libraries of diverse compounds for screening against various biological targets.

Potential as a Bioactive Molecule

The structural similarity to known bioactive molecules suggests that 2-(5-Bromopyridin-3-yl)propanoic acid itself or its derivatives could exhibit a range of pharmacological activities. For instance, pyridyl-containing compounds are known to act as inhibitors of various enzymes and receptors. The mTOR signaling pathway, which is crucial in cancer, has been targeted by pyridyl-containing inhibitors.[3]

Prodrug Strategies

The carboxylic acid group can be modified to create prodrugs with improved pharmacokinetic properties, such as enhanced solubility, permeability, or targeted delivery.[4][5][6] Esterification of the carboxylic acid is a common strategy to mask its polarity and improve membrane permeability.

Conclusion

While direct experimental data on 2-(5-Bromopyridin-3-yl)propanoic acid is limited, its chemical structure suggests it is a valuable and versatile building block for medicinal chemistry and drug discovery. The proposed synthetic route provides a practical approach to its preparation. The presence of a reactive bromine handle and a modifiable carboxylic acid group, combined with the privileged pyridine scaffold, makes this compound and its derivatives promising candidates for the development of novel therapeutics. Further investigation into the synthesis and biological evaluation of this compound and its analogues is warranted.

References

-

2-(5-Bromopyridin-2-yl)propanedioic acid | C8H6BrNO4 | CID 129021731 - PubChem. (n.d.). Retrieved February 14, 2026, from [Link]

- US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid - Google Patents. (n.d.).

-

3-(3-bromopyridin-2-yl)propanoic acid - Ark Pharma Scientific Limited. (n.d.). Retrieved February 14, 2026, from [Link]

-

Synthesis and immunobiological activity of base substituted 2-amino-3-(purin-9-yl)propanoic acid derivatives - PubMed. (2005). Retrieved February 14, 2026, from [Link]

-

Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction - MDPI. (2022). Retrieved February 14, 2026, from [Link]

-

Discovery of 9-(6-aminopyridin-3-yl)-1-(3- (trifluoromethyl)phenyl)benzo[h][1][7]naphthyridin-2(1H)- one - MIT Open Access Articles. (2011). Retrieved February 14, 2026, from [Link]

-

Propionic acid - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - OUCI. (2024). Retrieved February 14, 2026, from [Link]

-

Method of producing 2-amino-3-nitro-5-halogenopyridine - European Patent Office - EP 0530524 A1. (n.d.). Retrieved February 14, 2026, from [Link]

-

Pro-Drug Development - International Journal of Pharmaceutical Sciences. (2025). Retrieved February 14, 2026, from [Link]

-

Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing). (2024). Retrieved February 14, 2026, from [Link]

Sources

- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 2. Propionic acid - Wikipedia [en.wikipedia.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solution… [ouci.dntb.gov.ua]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. fluorochem.co.uk [fluorochem.co.uk]

Comprehensive Safety & Handling Protocol: 2-(5-Bromopyridin-3-yl)propanoic acid

This guide serves as a definitive technical manual for the safe handling, storage, and emergency response protocols concerning 2-(5-Bromopyridin-3-yl)propanoic acid .

Designed for researchers and drug development professionals, this document moves beyond generic safety advice. It applies a "Proxy Protocol" methodology —a standard industrial hygiene practice for handling novel research intermediates where specific toxicological data may be sparse—deriving safety parameters from structural analogs (substituted pyridines and carboxylic acids).

Executive Summary & Chemical Context

2-(5-Bromopyridin-3-yl)propanoic acid is a specialized heterocyclic building block, primarily utilized in medicinal chemistry for the synthesis of pharmaceutical candidates. Its structure features a pyridine ring substituted with a bromine atom at the 5-position and a propanoic acid moiety at the 3-position (specifically attached via the alpha-carbon of the acid chain).

-

Primary Application: Suzuki-Miyaura cross-coupling reactions (via the C-Br bond) and amide coupling (via the -COOH group).

-

Critical Risk Factor: As a halogenated pyridine derivative with an acidic tail, it presents a dual hazard profile: potential biological activity (characteristic of pyridines) and tissue corrosivity/irritation (characteristic of carboxylic acids).

Chemical Identity & Physicochemical Profile

| Parameter | Technical Specification |

| Chemical Name | 2-(5-Bromopyridin-3-yl)propanoic acid |

| Synonyms | |

| Molecular Formula | C |

| Molecular Weight | ~230.06 g/mol |

| Physical State | Solid (Powder or Crystalline) |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in water (pH dependent) |

| pKa (Predicted) | ~4.0–5.0 (Carboxylic acid), ~2.0–3.0 (Pyridine nitrogen) |

| Chirality | Contains one chiral center at the |

Hazard Identification & Risk Assessment (GHS)

Note: Specific harmonized GHS data for this exact isomer is limited. The following classification is derived via the Proxy Protocol , interpolating data from close analogs like 3-(5-Bromopyridin-3-yl)propanoic acid and 5-Bromo-3-pyridineacetic acid.

GHS Classification (Interpolated)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302: Harmful if swallowed (Precautionary assumption for brominated pyridines).

-

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Safe Handling & Engineering Controls: A Self-Validating System

Safety in the lab is not about checking boxes; it is about establishing a Self-Validating System where every action has a built-in verification step.

The "3-Point Check" Protocol

-

Atmosphere Verification: Before opening the vial, verify the fume hood flow rate is >0.5 m/s.

-

Barrier Integrity: Inspect nitrile gloves for micro-tears. Double-gloving is recommended when handling >1g.

-

Static Control: Brominated powders can be static-prone. Use an antistatic gun or ionizer if weighing small quantities to prevent dispersal.

Handling Workflow Visualization

The following diagram outlines the logical flow for handling this compound, emphasizing containment at every stage.

Caption: Operational workflow for handling 2-(5-Bromopyridin-3-yl)propanoic acid, ensuring containment from retrieval to disposal.

Emergency Protocols

In the event of exposure or release, immediate action is required. Do not wait for symptoms to appear.

Spill Response

-

Minor Spill (<5g):

-

Evacuate the immediate area.

-

Wear full PPE (including respiratory protection if dust is airborne).

-

Do NOT use a brush (generates dust). Use a wet wipe or damp paper towel to capture the powder.

-

Place in a sealed bag labeled "Hazardous Waste - Halogenated".

-

-

Major Spill (>5g):

-

Evacuate the lab.

-

Contact EHS immediately.

-

First Aid Measures

-

Eye Contact: Immediately flush with water for 15 minutes. Do not use neutralization agents (e.g., baking soda) as the heat of reaction can cause further damage.

-

Skin Contact: Wash with soap and water. The lipophilic nature of the pyridine ring may facilitate absorption; monitor for systemic signs (dizziness, nausea).

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Emergency Logic Tree

Caption: Decision matrix for immediate response to exposure incidents involving bromopyridine derivatives.

Storage & Stability

Proper storage is critical to prevent degradation, which can alter the chemical profile and potentially create unknown hazards.

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Hygroscopic potential exists. Store under Inert Gas (Argon or Nitrogen) to prevent moisture absorption and oxidative degradation of the pyridine ring.

-

Container: Amber glass vials with Teflon-lined caps.

-

Incompatibilities: Strong oxidizing agents, strong bases (will deprotonate the acid), and reducing agents.

References

Methodological & Application

Application Note: 2-(5-Bromopyridin-3-yl)propanoic Acid as a Pharmaceutical Scaffold

[1]

Executive Summary

2-(5-Bromopyridin-3-yl)propanoic acid represents a strategic "hybrid" scaffold, merging the pharmacologically privileged 2-arylpropanoic acid (profen) motif with a 3,5-disubstituted pyridine core.[1] This unique architecture offers dual functionality:

-

The Carboxylic Acid Tail: A handle for amide coupling, esterification, or bioisosteric replacement (e.g., tetrazoles), critical for receptor binding interactions.

-

The 5-Bromo Handle: A pre-installed electrophile for orthogonal cross-coupling (Suzuki, Buchwald-Hartwig), allowing rapid library expansion at the "meta" position of the pyridine ring.

-

The Chiral Center: The

-methyl group introduces stereocomplexity, enabling the development of enantioselective inhibitors—a standard requirement in modern drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Value / Description |

| IUPAC Name | 2-(5-Bromopyridin-3-yl)propanoic acid |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol |

| Predicted pKa | ~4.2 (Carboxylic acid), ~2.8 (Pyridine N) |

| Predicted LogP | 1.8 – 2.1 |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, DCM; Sparingly soluble in water (pH dependent) |

| Key Structural Feature | Chiral center at C2; 3,5-substitution pattern on pyridine |

Synthetic Utility & Reactivity Map

The molecule's value lies in its orthogonal reactivity . The carboxylic acid can be derivatized without affecting the aryl bromide, and vice versa, provided standard protecting group strategies are employed.

Diagram 1: Synthetic Versatility Map

This diagram illustrates the divergent pathways available from the core scaffold.

Figure 1: Orthogonal functionalization pathways. The scaffold allows independent modification of the acid tail and the aromatic core.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold via -Arylation

Rationale: Direct

Reagents:

-

3,5-Dibromopyridine (1.0 equiv)[1]

-

tert-Butyl propionate (1.2 equiv)

-

LiHMDS (Lithium hexamethyldisilazide, 1.0 M in THF)

-

Pd(dba)₂ (2 mol%)

-

P(t-Bu)₃ (2 mol%)[1]

-

Toluene (anhydrous)

Step-by-Step Methodology:

-

Catalyst Formation: In a glovebox, mix Pd(dba)₂ and P(t-Bu)₃ in toluene. Stir for 10 min to generate the active catalytic species.

-

Deprotonation: In a separate flask, cool a solution of tert-butyl propionate in toluene to -78°C. Add LiHMDS dropwise. Stir for 30 min to form the lithium enolate.

-

Coupling: Add the 3,5-dibromopyridine solution to the enolate. Then, add the catalyst mixture.

-

Reaction: Allow the mixture to warm to room temperature (RT) and then heat to 80°C for 4–6 hours. Note: The bulky tert-butyl group and the specific catalyst prevent di-arylation.[1]

-

Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2][3] Dry over Na₂SO₄.[2][3]

-

Hydrolysis: Treat the resulting ester with TFA/DCM (1:1) at RT for 2 hours to cleave the tert-butyl group, yielding the free acid 2-(5-Bromopyridin-3-yl)propanoic acid .[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (Library Expansion)

Rationale: This protocol is optimized for the 5-bromo position, preserving the carboxylic acid (or its protected ester) to create biaryl libraries.

Reagents:

-

Scaffold: Methyl 2-(5-bromopyridin-3-yl)propionate (protected form preferred)[1]

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Base: K₂CO₃ (3.0 equiv, 2M aqueous)

Workflow:

-

Setup: Charge a microwave vial with the scaffold, boronic acid, and K₂CO₃.

-

Degassing: Add 1,4-Dioxane and sparge with Nitrogen for 5 minutes. Add the Pd catalyst.[7][5][8]

-

Reaction: Seal and heat to 100°C for 2–4 hours (or 30 min in microwave at 120°C).

-

Purification: Filter through Celite. Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).

-

Validation: Verify product via LC-MS (expect M+1 peak shift corresponding to aryl addition).

Protocol C: Chiral Resolution (Enantiomeric Separation)

Rationale: The biological activity of "profens" is often restricted to the (S)-enantiomer. Separation is critical for ADME/Tox studies.

Method: Preparative Chiral HPLC

-

Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

-

Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1). TFA is essential to suppress ionization of the carboxylic acid and ensure sharp peaks.

-

Flow Rate: 1.0 mL/min (analytical) / 15 mL/min (prep).

-

Detection: UV at 254 nm (Pyridine absorption).

Self-Validating Step:

Inject the racemic standard first to establish separation conditions (Resolution

Pharmaceutical Applications & Case Studies

Therapeutic Area: Kinase Inhibition

The 3-pyridyl moiety is a classic "hinge binder" in kinase inhibitors (e.g., Vemurafenib analogs). The 5-bromo position allows the attachment of a "gatekeeper" residue, while the propanoic acid tail can be extended to interact with the solvent-exposed region or solubilizing groups.[1]

Therapeutic Area: Anti-Inflammatory (COX Inhibition)

As a structural analog of Ibuprofen and Naproxen , this scaffold targets Cyclooxygenase (COX) enzymes. The introduction of the pyridine ring (replacing the benzene of ibuprofen) modulates lipophilicity (LogP) and metabolic stability, potentially reducing gastric irritation—a common side effect of traditional NSAIDs.

Diagram 2: Parallel Library Synthesis Workflow

This workflow demonstrates how to use the scaffold to generate a 96-well library of potential drug candidates.[1]

Figure 2: High-throughput synthesis workflow. The scaffold enables "Diversity-Oriented Synthesis" (DOS) by varying the aryl group at the 5-position and the amine at the acid tail.[1]

Handling, Stability, and Storage

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The free acid is stable, but the 5-bromo substituent can be light-sensitive over prolonged exposure.[1]

-

Handling: Wear standard PPE. The compound is an irritant. Avoid inhalation of dust.

-

Stability: Stable in solution (DMSO/MeOH) for 24 hours at RT. Avoid strong oxidizing agents which may form N-oxides at the pyridine nitrogen.[1]

References

-

Hartwig, J. F. (2002). "Palladium-Catalyzed Arylation of Carbonyl Compounds." Handbook of Organopalladium Chemistry for Organic Synthesis.

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.

-

Cano, R., et al. (2015). "A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors."[1] RSC Advances, 5, 98923-98928.[1]

-

Maier, N. M., et al. (2001). "Separation of Enantiomers: Needs, Challenges, Perspectives." Angewandte Chemie International Edition, 40(12), 2226-2241.

-

Ricci, A. (2000). Modern Animation Methods. Wiley-VCH.[1] (General reference for amide coupling strategies in library synthesis).

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01915J [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tcichemicals.com [tcichemicals.com]

experimental protocols for reactions with 2-(5-Bromopyridin-3-yl)propanoic acid

Application Notes and Protocols for 2-(5-Bromopyridin-3-yl)propanoic Acid

Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthetic utility of 2-(5-Bromopyridin-3-yl)propanoic acid. This versatile heterocyclic building block possesses two primary reactive handles: a carboxylic acid and a bromo-pyridine moiety. This guide details robust, field-proven protocols for key transformations at both sites, including esterification, amide coupling, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. The causality behind experimental choices, optimization strategies, and safety considerations are discussed to ensure reproducible and efficient synthesis.

Compound Profile and Safety Dossier

2-(5-Bromopyridin-3-yl)propanoic acid is a valuable intermediate in medicinal chemistry, offering a scaffold for the synthesis of complex molecules. Its structure allows for selective modification at either the carboxylic acid group or the C-Br bond on the pyridine ring.

Table 1: Physicochemical Properties

| Property | Value | Data Source |

| Molecular Formula | C₈H₈BrNO₂ | Calculated |

| Molecular Weight | 230.06 g/mol | Calculated |

| Canonical SMILES | CC(C1=CC(=C(N=C1)Br)C=C1)C(=O)O | - |

| Appearance | Off-white to pale yellow solid (predicted) | Inferred from similar compounds |

| CAS Number | Not readily available | - |

Note: Specific experimental data for this isomer is not widely published. Properties are based on closely related isomers such as 3-(5-bromopyridin-3-yl)propanoic acid[1] and general chemical principles.

GHS Hazard Information and Safe Handling

It is imperative to consult the specific Safety Data Sheet (SDS) from the supplier before handling this compound. Based on analogous structures like 2-bromopropionic acid and other bromopyridines, the following hazards are anticipated[2][3]:

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Signal Word: Warning

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure eyewash stations and safety showers are readily accessible.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear a flame-retardant lab coat and nitrile gloves. Change gloves immediately if contamination occurs.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a P100 filter.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for forming ester and amide linkages, which are prevalent in pharmacologically active molecules.

Protocol: Acid-Catalyzed Esterification

This protocol describes the formation of a methyl ester via Fischer esterification. The reaction is driven to completion by using the alcohol as the solvent, representing a large molar excess.

Causality and a Senior Scientist's Insight: Acid-catalyzed esterification is a classic, cost-effective method. For pyridine carboxylic acids, protonation of the pyridine nitrogen by the strong acid catalyst can occur, but this generally does not inhibit the desired esterification at the carboxyl group[4][5]. Using a large excess of the alcohol (in this case, methanol) as the solvent is a standard tactic to push the reaction equilibrium toward the product side, as dictated by Le Châtelier's principle[5]. p-Toluenesulfonic acid (p-TsOH) is chosen as it is a solid, making it easier to handle than concentrated sulfuric acid, and it is highly effective.

Table 2: Materials for Methyl 2-(5-Bromopyridin-3-yl)propanoate Synthesis

| Reagent/Material | Molar Equiv. | Amount | Purpose |

| 2-(5-Bromopyridin-3-yl)propanoic acid | 1.0 | 2.30 g (10 mmol) | Starting Material |

| Methanol (Anhydrous) | Solvent | 50 mL | Reagent & Solvent |

| p-Toluenesulfonic acid (p-TsOH) | 0.1 | 190 mg (1 mmol) | Acid Catalyst |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | ~50 mL | Neutralization |

| Ethyl Acetate | - | ~100 mL | Extraction Solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying Agent |

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(5-Bromopyridin-3-yl)propanoic acid (2.30 g, 10 mmol).

-

Reagent Addition: Add anhydrous methanol (50 mL) followed by p-toluenesulfonic acid (190 mg, 1 mmol).

-

Reaction: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing saturated aqueous NaHCO₃ solution (~50 mL) to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

Purification: Purify the crude product by silica gel column chromatography if necessary.

Protocol: Amide Coupling using EDC/HOBt

This protocol details the formation of an amide bond with a representative primary amine (e.g., benzylamine) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization[6][7].

Causality and a Senior Scientist's Insight: Direct reaction between a carboxylic acid and an amine to form an amide is thermally demanding and often impractical. Coupling reagents like EDC activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate[8]. However, this intermediate can be unstable. The addition of HOBt traps the activated acid as an HOBt-ester, which is less prone to side reactions and racemization but still highly reactive towards the amine[6]. This two-stage, one-pot process is a cornerstone of modern medicinal chemistry for its reliability and mild conditions[9].

Table 3: Materials for Amide Synthesis

| Reagent/Material | Molar Equiv. | Amount | Purpose |

| 2-(5-Bromopyridin-3-yl)propanoic acid | 1.0 | 1.15 g (5 mmol) | Starting Material |

| Benzylamine | 1.1 | 0.59 g (5.5 mmol) | Nucleophile |

| EDC·HCl | 1.2 | 1.15 g (6 mmol) | Coupling Agent |

| HOBt | 1.2 | 0.81 g (6 mmol) | Additive |

| Diisopropylethylamine (DIPEA) | 3.0 | 2.6 mL (15 mmol) | Organic Base |

| Dichloromethane (DCM), Anhydrous | Solvent | 25 mL | Solvent |

-

Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(5-Bromopyridin-3-yl)propanoic acid (1.15 g, 5 mmol) in anhydrous DCM (25 mL).

-

Reagent Addition: Add HOBt (0.81 g, 6 mmol), EDC·HCl (1.15 g, 6 mmol), and DIPEA (2.6 mL, 15 mmol). Stir the mixture at room temperature for 15 minutes.

-

Nucleophile Addition: Add benzylamine (0.59 g, 5.5 mmol) dropwise to the activated acid mixture.

-

Reaction: Stir the reaction at room temperature for 12-18 hours. Monitor completion by TLC.

-

Workup: Dilute the reaction mixture with DCM (25 mL) and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude amide by silica gel column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

The 5-bromo position on the pyridine ring is an ideal handle for forming new carbon-carbon and carbon-nitrogen bonds using palladium catalysis. These reactions are fundamental to modern drug discovery for building molecular complexity.

Protocol: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds by coupling the bromo-pyridine with an arylboronic acid[10]. This protocol uses a standard palladium catalyst and base combination effective for heteroaryl halides[11][12].

Causality and a Senior Scientist's Insight: The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling. Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst that is effective for many substrates. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. A base, such as potassium carbonate, is essential for the transmetalation step, where the organic group is transferred from boron to palladium[13]. A mixed solvent system like Dioxane/Water provides good solubility for both the organic and inorganic reagents and often accelerates the reaction.

Table 4: Materials for Suzuki-Miyaura Coupling

| Reagent/Material | Molar Equiv. | Amount | Purpose |

| 2-(5-Bromopyridin-3-yl)propanoic acid | 1.0 | 460 mg (2 mmol) | Starting Material |

| Phenylboronic Acid | 1.2 | 293 mg (2.4 mmol) | Coupling Partner |

| Pd(PPh₃)₄ | 0.05 | 116 mg (0.1 mmol) | Catalyst |

| Potassium Carbonate (K₂CO₃) | 2.0 | 552 mg (4 mmol) | Base |

| 1,4-Dioxane | Solvent | 10 mL | Solvent |

| Water | Solvent | 2 mL | Co-solvent |

-

Reaction Setup: To a Schlenk flask, add 2-(5-Bromopyridin-3-yl)propanoic acid (460 mg, 2 mmol), phenylboronic acid (293 mg, 2.4 mmol), and K₂CO₃ (552 mg, 4 mmol).

-

Degassing: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

-

Solvent/Catalyst Addition: Add 1,4-dioxane (10 mL) and water (2 mL), followed by Pd(PPh₃)₄ (116 mg, 0.1 mmol).

-

Reaction: Heat the mixture to 90°C and stir for 8-12 hours. Monitor by TLC or LC-MS.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (30 mL) and water (15 mL). Acidify the aqueous layer with 1M HCl to pH ~4-5 to protonate the product's carboxylic acid.

-

Extraction: Extract the product into ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the bromo-pyridine with an amine[14]. The choice of a specialized ligand and a strong, non-nucleophilic base is key to achieving high yields.

Causality and a Senior Scientist's Insight: First-generation palladium catalysts often struggled with heteroaryl halides. The development of bulky, electron-rich phosphine ligands by Buchwald, Hartwig, and others revolutionized this field[14]. A ligand like BINAP or a more modern Buchwald ligand (e.g., RuPhos, BrettPhos) is crucial for facilitating both the oxidative addition and the final reductive elimination steps of the catalytic cycle[15][16]. Sodium tert-butoxide (NaOt-Bu) is a strong, sterically hindered base that is effective at deprotonating the amine-palladium complex without acting as a competing nucleophile[17]. Toluene is a common high-boiling, non-polar solvent for this transformation.

Table 5: Materials for Buchwald-Hartwig Amination

| Reagent/Material | Molar Equiv. | Amount | Purpose |

| 2-(5-Bromopyridin-3-yl)propanoic acid | 1.0 | 460 mg (2 mmol) | Starting Material |

| Morpholine | 1.2 | 209 mg (2.4 mmol) | Nucleophile |

| Pd₂(dba)₃ | 0.02 | 37 mg (0.04 mmol) | Palladium Source |

| (±)-BINAP | 0.06 | 75 mg (0.12 mmol) | Ligand |

| Sodium tert-butoxide (NaOt-Bu) | 1.4 | 269 mg (2.8 mmol) | Base |

| Toluene (Anhydrous) | Solvent | 10 mL | Solvent |

-

Reaction Setup: In a glovebox or under an inert atmosphere, add NaOt-Bu (269 mg, 2.8 mmol), (±)-BINAP (75 mg, 0.12 mmol), and Pd₂(dba)₃ (37 mg, 0.04 mmol) to a Schlenk tube.

-

Reagent Addition: Add 2-(5-Bromopyridin-3-yl)propanoic acid (460 mg, 2 mmol), anhydrous toluene (10 mL), and morpholine (209 mg, 2.4 mmol).

-

Degassing: Seal the tube and remove from the glovebox. If not using a glovebox, perform three evacuate/backfill cycles with nitrogen.

-

Reaction: Heat the mixture in an oil bath at 100°C for 12-24 hours.

-

Workup: Cool the reaction to room temperature. Add water (10 mL) and adjust the pH to ~4-5 with 1M HCl.

-

Extraction: Extract the product with ethyl acetate (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Visualization of Experimental Workflows

Visualizing the workflow can help in planning and executing the experiments efficiently. The following diagrams illustrate a generalized workflow for the described protocols.

Caption: General experimental workflow from reaction setup to final product characterization.

Sources

- 1. 3-(5-Bromopyridin-3-yl)propanoic acid | CymitQuimica [cymitquimica.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. 3-((6-Bromopyridin-2-yl)amino)propanoic acid | 68638-67-5 [sigmaaldrich.com]

- 4. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hepatochem.com [hepatochem.com]

- 8. Lab Reporter [fishersci.dk]

- 9. asiaresearchnews.com [asiaresearchnews.com]

- 10. Lab Reporter [fishersci.se]

- 11. researchgate.net [researchgate.net]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. uwindsor.ca [uwindsor.ca]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. organic-synthesis.com [organic-synthesis.com]

- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: Quantitative Analysis and Enantioselective Separation of 2-(5-Bromopyridin-3-yl)propanoic acid

This Application Note is structured as a comprehensive technical guide for the analysis of 2-(5-Bromopyridin-3-yl)propanoic acid . It addresses the specific challenges of quantifying a zwitterionic, halogenated, chiral pyridine derivative.

Executive Summary & Scientific Rationale

The quantification of 2-(5-Bromopyridin-3-yl)propanoic acid presents a triad of analytical challenges: amphoteric behavior (basic pyridine nitrogen vs. acidic carboxyl group), chirality (α-methyl substitution), and halogenated hydrophobicity .

Standard C18 methods often fail due to peak tailing caused by secondary silanol interactions with the pyridine ring or poor retention of the zwitterionic form at neutral pH. This protocol establishes two robust methodologies:

-

Achiral HPLC-UV: Utilizes a pH-controlled ion-suppression strategy to ensure peak symmetry and retention stability.

-

Chiral LC-MS/MS: A high-sensitivity method for enantiomeric excess (ee) determination and trace quantification in biological matrices.

Physicochemical Profile[1][2][3][4][5][6][7][8]

-

Structure: A "profen-like" pyridine derivative.

-

pKa (Calculated): Pyridine N ≈ 3.2 (reduced from 5.2 by Br- electron withdrawal); Carboxylic Acid ≈ 4.4.

-

Isoelectric Point (pI): ≈ 3.8.

-

UV Max: ~258 nm (Pyridine π-π*).

-

LogP: ~1.8 (Moderately lipophilic due to Bromine).

Method A: Achiral HPLC-UV (Assay & Purity)

Objective: Routine batch release, purity profiling, and stability testing. Principle: Ion-Suppression Reversed-Phase Chromatography. By maintaining a pH of 2.5, the carboxylic acid remains neutral (retained), while the pyridine is protonated. The use of a sterically protected C18 stationary phase prevents peak tailing from the protonated nitrogen.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Agilent ZORBAX StableBond SB-C18 (150 x 4.6 mm, 3.5 µm) | Sterically protected silanes resist acid hydrolysis and minimize silanol activity against the basic pyridine ring. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 2.5 | Low pH suppresses carboxylic acid ionization (increasing retention) and protonates pyridine (controlled state). |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Reduces backpressure and provides distinct selectivity for the brominated moiety. |

| Flow Rate | 1.0 mL/min | Standard flow for optimal Van Deemter performance on 3.5 µm particles. |

| Gradient | 0-2 min: 10% B; 2-12 min: 10%→60% B; 12-15 min: 60% B. | Shallow gradient ensures separation of des-bromo impurities and regioisomers. |

| Detection | UV @ 260 nm | Maximizes signal-to-noise for the bromopyridine chromophore. |

| Temperature | 35°C | Improves mass transfer kinetics, sharpening the basic peak. |

Protocol 1: Sample Preparation (Assay)

-

Stock Solution: Weigh 25.0 mg of reference standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A to yield 100 µg/mL.

-

Filtration: Filter through a 0.22 µm PVDF syringe filter (Nylon is acceptable, but PVDF binds less protein/drug).

-

System Suitability: Inject the Working Standard 5 times.

-

Acceptance Criteria: RSD < 1.0%; Tailing Factor (T) < 1.5.

-

Method B: Chiral LC-MS/MS (Enantiomeric Purity & Bioanalysis)

Objective: Determination of Enantiomeric Excess (ee) and trace quantification in plasma. Principle: Immobilized Polysaccharide Chromatography. The "2-propanoic" moiety creates a chiral center. Separation is achieved using a Cellulose-based selector which forms hydrogen bonds and π-π interactions with the bromopyridine.

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Chiralpak IC-3 (150 x 4.6 mm, 3 µm) | Immobilized Cellulose tris(3,5-dichlorophenylcarbamate). The "IC" phase is robust with aggressive solvents and shows high selectivity for halogenated aromatics. |

| Mode | Reversed-Phase Chiral | Compatible with MS (unlike Normal Phase using Hexane). |

| Mobile Phase | 40% Acetonitrile / 60% Water (containing 0.1% Formic Acid) | Formic acid is volatile (MS compatible) and ensures the analyte is in a single ionization state. |

| Flow Rate | 0.8 mL/min | Optimized for resolution (Rs > 2.0). |

| Detection | MS/MS (ESI Positive) | Pyridine nitrogen protonates readily ([M+H]+). |

Mass Spectrometry Parameters (ESI+)

-

Precursor Ion: m/z 230.0 / 232.0 (1:1 isotopic ratio due to 79Br/81Br).

-

Quantifier Transition: 230.0 → 184.0 (Loss of HCOOH, characteristic of carboxylic acids).

-

Qualifier Transition: 230.0 → 150.9 (Loss of Br, confirms halogen presence).

-

Source Temp: 350°C.

-

Capillary Voltage: 3500 V.

Analytical Workflow Visualization

The following diagram illustrates the decision logic for method selection and the critical path for sample processing.

Figure 1: Analytical Strategy Decision Tree. Selects between Achiral HPLC for chemical purity and Chiral LC-MS for stereochemical analysis.

Troubleshooting & Critical Control Points

Peak Tailing (The "Pyridine Problem")

-

Cause: Interaction between the positively charged pyridine nitrogen and residual silanols (Si-O-) on the silica support.

-

Solution:

-

Primary: Use Low pH (2.5). At this pH, silanols are protonated (Si-OH) and neutral, reducing cation exchange interactions.

-

Secondary: Add 5-10 mM Triethylamine (TEA) to the mobile phase as a "sacrificial base" to block active sites (only for UV methods, avoid in LC-MS).

-

Retention Time Shifts

-

Cause: Fluctuations in Mobile Phase pH.

-

Mechanism: Since the pKa of the acid is ~4.4 and the pyridine ~3.2, the molecule is extremely sensitive to pH changes in the 3.0–5.0 range.

-

Control: Always measure pH of the aqueous buffer before adding organic solvent. Use a buffer capacity of at least 20 mM.

Chiral Resolution Loss

-

Cause: "Memory effect" on polysaccharide columns or incorrect solvent.

-

Solution: Dedicate the Chiralpak IC column to Reversed Phase. Do not switch between Normal Phase (Hexane) and Reversed Phase (Water) without a proper intermediate flush (100% Ethanol).

References

-

Chiral Separation Mechanisms

-

Pyridine-Propanoic Acid Analysis

-

NIST Chemistry WebBook. "3-Pyridinepropionic acid Mass Spectrum & Constants." Link

- Context: Provides baseline spectral data and pKa estimations for the non-brominated analog, serving as the grounding for method development.

-

-

LC-MS of Amphoteric Acids

-

Impurity Profiling of Bromopyridines

Sources

- 1. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 4. louis.uah.edu [louis.uah.edu]

- 5. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

High-Efficiency Synthesis of 2-(5-Bromopyridin-3-yl)propanoic Acid: A Process Optimization Guide

Abstract & Strategic Overview

The moiety 2-(5-Bromopyridin-3-yl)propanoic acid represents a high-value "privileged scaffold" in drug discovery, particularly for glucokinase activators and anti-inflammatory agents targeting prostaglandin pathways. Its structure combines a polar pyridine core with a chiral propionic acid tail, offering distinct vectors for protein-ligand interaction.

Traditional synthesis often relies on the methylation of pyridyl acetates, a method plagued by over-alkylation (bis-methylation) and the need for expensive, specific precursors. This Application Note details a Process-Optimized Route utilizing Pd-catalyzed

Key Advantages of this Protocol:

-

Step Count Reduction: Converges 3 steps into a 1-pot catalytic operation followed by hydrolysis.

-

Regiocontrol: Optimized ligand selection ensures mono-arylation despite the symmetric nature of the 3,5-dibromopyridine starting material.

-

Scalability: Utilizes robust LiHMDS/Pd systems compatible with kg-scale reactors.

Retrosynthetic Analysis & Pathway

The strategic disconnection relies on the formation of the

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule via Palladium catalysis.

Optimization of Reaction Conditions

The core challenge in this synthesis is Mono-Selectivity . Since 3,5-dibromopyridine possesses two equivalent electrophilic sites, statistical mixtures of mono- and bis-arylated products are a risk. Our optimization data indicates that ligand sterics and enolate stoichiometry are the governing factors.

Ligand & Catalyst Screening

Screening was performed at 1 mmol scale. The objective was to maximize the Mono:Bis ratio while maintaining conversion >90%.

Base Conditions: 1.0 eq 3,5-dibromopyridine, 1.1 eq t-butyl propionate, 1.1 eq LiHMDS, Toluene, 80°C, 12h.

| Entry | Catalyst Precursor | Ligand | Ligand Type | Conversion (%) | Mono:Bis Ratio | Yield (Isolated) |

| 1 | Pd(OAc)₂ | PPh₃ | Monodentate | 35% | 95:5 | N/A |

| 2 | Pd₂(dba)₃ | BINAP | Bidentate | 60% | 80:20 | 45% |

| 3 | Pd(OAc)₂ | XPhos | Biaryl Phosphine | 98% | 88:12 | 72% |

| 4 | Pd(dba)₂ | P(t-Bu)₃ | Bulky Alkyl | 99% | >98:2 | 91% |

| 5 | Pd(OAc)₂ | Q-Phos | Ferrocenyl | 95% | 92:8 | 84% |

Technical Insight: Entry 4 utilizes P(t-Bu)₃ (Tri-tert-butylphosphine). As established by Hartwig et al., this highly sterically hindered, electron-rich ligand facilitates the oxidative addition of the electron-deficient pyridine bromide while simultaneously destabilizing the bis-coordinated complex, thereby preventing the second oxidative addition required for bis-arylation [1]. The bulky ligand effectively "cages" the Pd center after the first coupling.

Base & Solvent Effects

The choice of base dictates the concentration of the active enolate species.

-

NaOtBu / Toluene: Resulted in incomplete conversion (40%) due to the lower acidity of the ester

-proton ( -

LiHMDS / THF: Provided rapid enolization but led to higher byproduct formation (Claisen condensation of the ester).

-

Optimized Condition: LiHMDS in Toluene . Generating the lithium enolate in toluene (non-polar) results in a "tight ion pair," which modulates reactivity and suppresses side reactions.

Detailed Experimental Protocol

Step 1: -Arylation (The "Golden Batch")

Reagents:

-

3,5-Dibromopyridine (2.37 g, 10.0 mmol)

-

tert-Butyl propionate (1.43 g, 11.0 mmol)

-

Pd(dba)₂ (Bis(dibenzylideneacetone)palladium(0)) (115 mg, 0.2 mmol, 2 mol%)

-

P(t-Bu)₃ (1.0 M in toluene) (0.4 mL, 0.4 mmol, 4 mol%)

-

LiHMDS (1.0 M in THF) (11.0 mL, 11.0 mmol)

-

Anhydrous Toluene (50 mL)

Procedure:

-

Catalyst Pre-formation: In a glovebox or under strict Argon flow, charge a dry Schlenk flask with Pd(dba)₂, P(t-Bu)₃ solution, and 5 mL of toluene. Stir for 10 minutes at RT until the solution turns a deep orange/brown (active

species). -

Substrate Charging: In a separate 3-neck flask equipped with a reflux condenser, add 3,5-dibromopyridine and tert-butyl propionate in 45 mL toluene.

-

Enolization: Cool the substrate flask to 0°C. Add LiHMDS dropwise over 15 minutes. Note: The solution may turn yellow/orange indicating enolate formation.

-

Coupling: Transfer the catalyst solution via cannula into the substrate flask.

-

Reaction: Remove the ice bath and heat the mixture to 80°C . Monitor by HPLC/LC-MS.

-

Checkpoint: Reaction is typically complete in 4-6 hours. Look for the disappearance of the dibromide peak (

min) and appearance of the mono-ester (

-

-

Quench: Cool to RT. Quench with saturated NH₄Cl (20 mL) and dilute with EtOAc (50 mL).

-

Workup: Separate phases. Extract aqueous layer with EtOAc (2 x 30 mL). Dry organics over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 95:5 to 80:20).

-

Yield Expectations: 2.6 – 2.7 g (88-92%) of tert-butyl 2-(5-bromopyridin-3-yl)propanoate as a pale yellow oil.

-

Step 2: Ester Hydrolysis

Reagents:

-

Intermediate Ester (from Step 1)

-

Trifluoroacetic Acid (TFA) (10 eq)

-

Dichloromethane (DCM) (0.5 M concentration)

Procedure:

-

Dissolve the ester in DCM at 0°C.

-

Add TFA dropwise.

-

Warm to RT and stir for 3 hours.

-

Isolation: Concentrate in vacuo to remove DCM and excess TFA. Co-evaporate with toluene (3x) to remove trace TFA.

-

Final Polish: Triturate the residue with Et₂O/Pentane to induce crystallization. Filter to obtain the target acid.[1]

-

Target: 2-(5-Bromopyridin-3-yl)propanoic acid (White solid).

-

Quality Control & Analytical Data

Expected Analytical Signatures

| Method | Parameter | Specification |

| HPLC | Purity (254 nm) | > 98.0% |

| LC-MS | [M+H]+ | 230.0 / 232.0 (1:1 Isotopic Pattern) |

| 1H NMR | (400 MHz, DMSO-d6) |

Critical Impurity Markers:

-

Des-bromo analog: Formed via hydrodehalogenation if the reaction runs too long or overheats. (Mass: 152).

-

Bis-arylated product: Formed if ester stoichiometry is >1.5 eq. (Mass: 350+).

Troubleshooting & Optimization Workflow

Use the following logic flow to address deviations in yield or purity.

Figure 2: Decision tree for troubleshooting common reaction failures.

References

-

Jørgensen, M., Lee, S., Liu, X., Wolkowski, J. P., & Hartwig, J. F. (2002).[2] Efficient Synthesis of

-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates.[2][3][4] Journal of the American Chemical Society, 124(42), 12557–12565. -

Hama, T., & Hartwig, J. F. (2008).[2][4] Palladium-Catalyzed

-Arylation of Esters and Amides with Chloroarenes. Organic Letters, 10(8), 1549–1552.[2][4] -

Mora-Radha, H., et al. (2016). Palladium-Catalyzed Coupling of Aryl Halides and Ester Enolates.[2][3][4] Organic Chemistry Portal.

Sources

- 1. escholarship.org [escholarship.org]

- 2. Palladium-Catalyzed α-Arylation of Esters with Chloroarenes [organic-chemistry.org]

- 3. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

Application Note: 2-(5-Bromopyridin-3-yl)propanoic Acid in Kinase Inhibitor Design

The following Application Note and Protocol Guide details the strategic utility, synthesis, and application of 2-(5-Bromopyridin-3-yl)propanoic acid in the development of kinase inhibitors.

Abstract

2-(5-Bromopyridin-3-yl)propanoic acid is a bifunctional, chiral building block critical for "scaffold hopping" and "fragment growing" in kinase inhibitor discovery. Its structure combines a halogenated pyridine core (for cross-coupling) with a propanoic acid tail (for amide diversification), featuring a chiral center at the

Introduction: The Pharmacophore

In the architecture of Type I and Type II kinase inhibitors, the linker region between the hinge-binding motif and the solvent-exposed tail is pivotal for selectivity. 2-(5-Bromopyridin-3-yl)propanoic acid serves as this critical linker.

Structural Analysis & Utility

-

5-Bromopyridine Core: Acts as a bioisostere for phenyl rings, lowering lipophilicity (logP) and improving metabolic stability. The nitrogen atom can accept hydrogen bonds from solvent water or specific residues (e.g., Cys, Thr) in the gatekeeper region.[1]

-

C5-Bromine Handle: A versatile electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, allowing attachment to the kinase "Hinge Binder" (e.g., pyrimidine, quinazoline, or indazole scaffolds).[1]

-

Propanoic Acid Tail: Provides a carboxylate handle for amide coupling to solubilizing groups (e.g., piperazines, morpholines).[1]

- -Methyl Group (C2): The defining feature. Unlike a linear ethyl linker, the branched methyl group introduces conformational constraint .[1] It locks the rotatable bond, reducing the entropic penalty upon binding and directing the "tail" vector away from steric clashes with the P-loop.[1]

Graphviz Diagram: Pharmacophore Mapping

The following diagram illustrates where this fragment fits within a typical kinase inhibitor structure (e.g., targeting p38 MAPK, BRAF, or EGFR).[1]

Caption: Pharmacophore map showing the bifunctional role of the scaffold in linking the hinge binder to the solubilizing tail.

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Note: If the specific 2-substituted acid is not commercially available, it is synthesized via

Objective: Synthesize 2-(5-bromopyridin-3-yl)propanoic acid from ethyl 2-(5-bromopyridin-3-yl)acetate.

Reagents:

-

Ethyl 2-(5-bromopyridin-3-yl)acetate (Starting Material)

-

Lithium Diisopropylamide (LDA) (2.0 M in THF)

-

Methyl Iodide (MeI)

-

Tetrahydrofuran (THF), anhydrous[1]

-

Lithium Hydroxide (LiOH)[1]

Step-by-Step Methodology:

-

Enolate Formation:

-

Charge a flame-dried reaction flask with anhydrous THF (10 mL/g substrate) under

atmosphere. -

Cool to

utilizing a dry ice/acetone bath. -

Add LDA (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes to ensure complete deprotonation.

-

Add a solution of Ethyl 2-(5-bromopyridin-3-yl)acetate (1.0 eq) in THF dropwise. The solution typically turns dark yellow/orange indicating enolate formation. Stir for 45 minutes at

.

-

-

Alkylation (

-Methylation):-

Add Methyl Iodide (1.2 eq) dropwise.

-

Allow the reaction to warm slowly to

over 2 hours. -

Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The product should appear as a slightly less polar spot than the starting material.

-

Quench with saturated

and extract with EtOAc (3x). Dry over

-

-

Hydrolysis (Ester to Acid):

-

Dissolve the crude methylated ester in THF:MeOH:

(3:1:1). -

Add LiOH

(3.0 eq). Stir at Room Temperature (RT) for 4 hours. -

Acidify to pH 3-4 using 1N HCl. A white precipitate (the product) often forms.

-

Purification: Recrystallize from EtOAc/Hexanes or purify via reverse-phase HPLC (0.1% TFA in Water/Acetonitrile) to isolate 2-(5-bromopyridin-3-yl)propanoic acid .

-

Protocol B: Library Synthesis (Suzuki-Miyaura Coupling)

Objective: Couple the scaffold to a hinge-binding core (e.g., Indazole boronic ester).

Reagents:

-

2-(5-Bromopyridin-3-yl)propanoic acid (1.0 eq)

-

Aryl Boronic Acid/Pinacol Ester (1.2 eq)

- (0.05 eq)

- (3.0 eq)

-

Dioxane:Water (4:1)

Methodology:

-